Asenapine maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

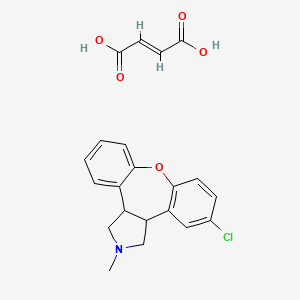

Asenapine maleate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It belongs to the dibenzo-oxepino pyrrole class and is administered sublingually or transdermally due to its extensive first-pass metabolism when ingested orally .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Asenapine maleate is synthesized by adding one molar equivalent of an ethanolic solution of maleic acid to an ethanolic solution of asenapine. The resulting this compound can be further purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound involves the preparation of co-crystals using various co-formers such as nicotinamide, urea, succinic acid, and benzoic acid. The solvent evaporation method is commonly used to prepare these co-crystals, which enhance the solubility and bioavailability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Asenapine maleate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction and Substitution: Specific reagents and conditions for these reactions are not widely documented, but they typically involve standard organic chemistry protocols.

Major Products

The major products formed from these reactions include various metabolites that are primarily excreted via the kidneys and feces .

Wissenschaftliche Forschungsanwendungen

Asenapine maleate has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of co-crystal formation and solubility enhancement.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Primarily used in the treatment of schizophrenia and bipolar disorder.

Industry: Utilized in the development of sublingual and transdermal drug delivery systems.

Wirkmechanismus

Asenapine maleate exerts its effects through antagonistic activity at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), noradrenaline, and histamine receptors. This multi-receptor antagonism leads to increased dopamine and acetylcholine efflux in the brain, contributing to its antipsychotic and mood-stabilizing effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cariprazine: Another atypical antipsychotic used for similar indications but differs in its receptor binding profile.

Lamotrigine: Used for mood stabilization in bipolar disorder but primarily acts as an anticonvulsant.

Uniqueness

Asenapine maleate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its multi-receptor antagonism also provides a broad spectrum of therapeutic effects .

Eigenschaften

Molekularformel |

C21H20ClNO5 |

|---|---|

Molekulargewicht |

401.8 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

GMDCDXMAFMEDAG-WLHGVMLRSA-N |

Isomerische SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.